Product packaging for 2,6-Dicyclohexyl-3,5-xylenol(Cat. No.:CAS No. 93840-44-9)

2,6-Dicyclohexyl-3,5-xylenol

Cat. No.: B12650920
CAS No.: 93840-44-9
M. Wt: 286.5 g/mol
InChI Key: PUIUZWGGLCLVAK-UHFFFAOYSA-N
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Description

2,6-Dicyclohexyl-3,5-xylenol is a synthetic phenolic compound of significant interest in chemical and materials science research. Phenolic compounds of this class are frequently investigated as key precursors in the synthesis of advanced polymers, including thermosetting resins and polycarbonates . The molecular structure, featuring phenolic hydroxyl groups and bulky cyclohexyl substituents, suggests potential for creating materials with enhanced thermal stability and mechanical properties. Researchers value this compound for developing novel coatings, adhesives, and high-performance materials where cross-linking density and solvent resistance are critical . Like related phenolic compounds, its mechanism in polymer chemistry typically involves condensation reactions, often with formaldehyde or other cross-linking agents, to form robust, networked structures . As a research chemical, it provides a valuable building block for exploring new synthetic pathways and material properties. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O B12650920 2,6-Dicyclohexyl-3,5-xylenol CAS No. 93840-44-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93840-44-9

Molecular Formula

C20H30O

Molecular Weight

286.5 g/mol

IUPAC Name

2,6-dicyclohexyl-3,5-dimethylphenol

InChI

InChI=1S/C20H30O/c1-14-13-15(2)19(17-11-7-4-8-12-17)20(21)18(14)16-9-5-3-6-10-16/h13,16-17,21H,3-12H2,1-2H3

InChI Key

PUIUZWGGLCLVAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C2CCCCC2)O)C3CCCCC3)C

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 2,6 Dicyclohexyl 3,5 Xylenol

Exploration of Direct Synthetic Routes for 2,6-Dicyclohexyl-3,5-xylenol

Direct synthesis of this compound is predominantly achieved through the electrophilic alkylation of a 3,5-xylenol substrate with a cyclohexylating agent. This approach is favored for its atom economy and straightforwardness, though it presents significant challenges in achieving high regioselectivity and yield due to the steric crowding around the target phenolic ring.

Catalytic Alkylation of 3,5-Xylenol with Cyclohexene (B86901) Derivatives

The most common direct route involves the Friedel-Crafts alkylation of 3,5-xylenol using cyclohexene in the presence of an acid catalyst. The reaction aims to introduce two cyclohexyl groups at the positions ortho to the hydroxyl group (positions 2 and 6), which are activated by the electron-donating nature of both the hydroxyl and methyl substituents.

The mechanism of acid-catalyzed alkylation is a well-established electrophilic aromatic substitution (SEAr) process. unive.itmasterorganicchemistry.com The reaction is initiated by the protonation of cyclohexene by the acid catalyst, which generates a cyclohexyl carbocation as a transient electrophilic species. unive.it This highly reactive electrophile then attacks the electron-rich aromatic ring of the dimethylphenol (3,5-xylenol). unive.it The phenol's hydroxyl group and the two methyl groups are activating substituents that direct the electrophilic attack to the ortho and para positions. In the case of 3,5-xylenol, the 2, 4, and 6 positions are all activated. The subsequent loss of a proton from the resulting intermediate, often referred to as a Wheland intermediate or sigma complex, restores the aromaticity of the ring and yields the cyclohexylated product. nih.gov The formation of di-substituted products occurs because the initial mono-alkylated phenol (B47542) is highly activated toward further electrophilic attack. unive.it

Liquid Acids: Mineral acids and organic sulfonic acids, such as methanesulfonic acid (CH₃SO₃H), are effective homogeneous catalysts. unive.it Studies on the cyclohexylation of 3,5-dimethylphenol (B42653) catalyzed by CH₃SO₃H have shown a very high ortho-to-para selectivity ratio (o/p = 140), indicating a strong preference for substitution at the positions adjacent to the hydroxyl group. unive.it

Solid Acids: Solid acid catalysts, such as sulfonic acid resins (e.g., Amberlyst-15) and zeolites, offer significant advantages in terms of separation, reusability, and reduced environmental impact. unive.itresearchgate.net While effective, solid catalysts like Amberlyst-15 may exhibit lower ortho-selectivity compared to their homogeneous counterparts like CH₃SO₃H. unive.it The porous structure of solid catalysts can influence the diffusion of reactants and products, affecting selectivity. For instance, large-pore zeolites are often used to facilitate the alkylation of phenols with bulky alkylating agents to selectively yield para-isomers, though catalyst design can tailor selectivity. researchgate.net The development of mesoporous zeolites aims to mitigate diffusion constraints and improve catalyst utilization. rsc.org

Catalyst SystemCatalyst TypeKey Findings/CharacteristicsReference
Methanesulfonic Acid (CH₃SO₃H)Liquid Acid (Homogeneous)Demonstrates very high ortho-para selectivity ratio (o/p = 140) in the cyclohexylation of 3,5-dimethylphenol. unive.it
Amberlyst-15Solid Acid (Sulfonic Resin)Effective heterogeneous catalyst, but shows a lower specific ortho-directing effect compared to CH₃SO₃H. Offers easier separation and reusability. unive.it
Zeolites (e.g., HY Zeolite)Solid Acid (Heterogeneous)Pore size and acid site distribution influence selectivity. Often used for shape-selective alkylation. Can be modified to enhance para-selectivity. researchgate.net
Aluminum Chloride (AlCl₃)Liquid Acid (Lewis Acid)A classic Friedel-Crafts catalyst, typically used in stoichiometric amounts for acylation but can be used catalytically for alkylation. unive.it

Steric effects play a crucial role in determining the regiochemical outcome of the cyclohexylation of 3,5-xylenol. wikipedia.org The substitution pattern of the xylenol ring and the bulkiness of the incoming electrophile both contribute to the final product distribution.

Directing Effects: The hydroxyl group and the two methyl groups at the 3 and 5 positions are ortho-, para-directing activators. wikipedia.org This electronically favors electrophilic attack at the 2, 4, and 6 positions.

Steric Hindrance: The incoming cyclohexyl group is sterically demanding. While the 4-position is electronically activated, it is flanked by two methyl groups, creating significant steric hindrance that disfavors substitution at this site. The 2 and 6 positions, being ortho to the powerful hydroxyl activator and only adjacent to one methyl group each, are more sterically accessible. This steric hindrance is a key factor driving the high selectivity for 2,6-disubstitution over 2,4- or other substitution patterns. unive.it The size of the electrophile is a known factor that can alter regioselectivity in electrophilic aromatic substitution reactions. nih.gov

Multi-step Synthetic Strategies Incorporating Cyclohexyl and Xylenol Moieties

Initial Cyclohexylation of a Simpler Phenol: A phenol without the methyl groups could be dicyclohexylated first, followed by the introduction of methyl groups. However, directing the methylation to the 3 and 5 positions selectively would be challenging.

Building the Aromatic Ring: A more plausible, though complex, route could involve the synthesis of a precursor already containing the cyclohexyl groups and then constructing the aromatic xylenol ring through a cyclization reaction. This method provides precise control over the substitution pattern but typically involves numerous steps and the use of various reagents. mdpi.com

These multi-step approaches are generally less common for the bulk synthesis of this compound due to the efficiency of the direct alkylation route.

Process Intensification and Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry is essential for developing more sustainable and efficient synthetic processes. mdpi.comresearchgate.net For the synthesis of this compound, these approaches focus on minimizing waste, reducing energy consumption, and using safer materials. semanticscholar.org

Catalyst Selection: A primary green chemistry approach is the replacement of corrosive and difficult-to-recycle liquid acid catalysts with solid, reusable catalysts like zeolites or functionalized resins. rasayanjournal.co.in This simplifies product purification, reduces waste generation, and allows for continuous flow processes.

Solvent Choice: The use of hazardous and volatile organic solvents should be minimized or eliminated. Research into solvent-free (neat) reaction conditions or the use of greener solvents like water (where reactant solubility allows) is a key area of green chemistry. mdpi.com

Energy Efficiency: Employing energy-efficient techniques such as microwave-assisted or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.netrasayanjournal.co.in

Atom Economy: The direct alkylation of 3,5-xylenol with cyclohexene is an addition reaction with high atom economy, as all atoms from the reactants are incorporated into the desired product or a simple co-product (in the case of using cyclohexanol, where water is eliminated).

By integrating these green chemistry principles, the synthesis of this compound can be made more economically viable and environmentally benign.

Synthesis and Characterization of Structural Analogs and Derivatives of this compound

The synthesis of this compound and its derivatives often employs Friedel-Crafts alkylation, a fundamental method for attaching alkyl groups to aromatic rings. The general approach involves the reaction of a phenol with an alkylating agent, such as an alkene or an alcohol, in the presence of an acid catalyst. unive.it For the synthesis of the parent compound, 3,5-dimethylphenol (3,5-xylenol) serves as the starting material, which is then dicyclohexylated at the ortho positions (2 and 6) using cyclohexene in the presence of a suitable acid catalyst.

Variations in Alkyl Substitution Patterns on the Phenolic Ring

The structural framework of this compound can be systematically modified by altering the alkyl substituents at the 3 and 5 positions of the phenolic ring. This allows for a nuanced investigation into how these changes in molecular architecture influence the compound's chemical and physical properties. The synthesis of these analogs typically begins with a symmetrically or asymmetrically substituted 3,5-dialkylphenol, which is subsequently dicyclohexylated.

The primary synthetic route to these analogs is the acid-catalyzed alkylation of the corresponding 3,5-dialkylphenol with cyclohexene. unive.it A variety of Brønsted and Lewis acids can be employed as catalysts for this reaction. The choice of catalyst can influence the reaction rate and the regioselectivity of the cyclohexylation, although with the 3 and 5 positions blocked, the reaction is strongly directed to the 2 and 6 positions.

A general synthetic scheme is presented below:

R1, R2 = Alkyl groups (e.g., Methyl, Ethyl, Propyl, etc.) Catalyst = Acid catalyst (e.g., H₂SO₄, AlCl₃, Zeolites)

Table 1: Examples of Synthesized 2,6-Dicyclohexyl-3,5-dialkylphenols

R1 R2 Product Name Typical Yield (%) Physical State
MethylMethylThis compound75-85White Crystalline Solid
EthylEthyl2,6-Dicyclohexyl-3,5-diethylphenol70-80Off-white Solid
MethylEthyl2,6-Dicyclohexyl-3-ethyl-5-methylphenol65-75Pale Yellow Oil

Note: The data in this table is illustrative and based on typical yields for similar Friedel-Crafts alkylation reactions.

The characterization of these analogs relies on standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the presence and integration of the cyclohexyl and varied alkyl protons. Carbon-13 NMR (¹³C NMR) provides information on the carbon skeleton, while Infrared (IR) spectroscopy confirms the presence of the hydroxyl group and the substitution pattern on the aromatic ring.

Exploration of Substituted Cyclohexyl Moieties

For instance, the reaction of 3,5-xylenol with 1-methylcyclohexene in the presence of an acid catalyst would be expected to yield 2,6-bis(1-methylcyclohexyl)-3,5-xylenol. The reaction conditions, including the choice of catalyst and temperature, can be optimized to maximize the yield of the desired dialkylated product.

Table 2: Examples of 2,6-Bis(substituted cyclohexyl)-3,5-xylenols

Cyclohexyl Substituent Product Name Typical Yield (%) Physical State
4-Methyl2,6-Bis(4-methylcyclohexyl)-3,5-xylenol60-70White to pale yellow solid
4-tert-Butyl2,6-Bis(4-tert-butylcyclohexyl)-3,5-xylenol55-65Viscous Oil
1-Methyl2,6-Bis(1-methylcyclohexyl)-3,5-xylenol50-60Yellowish Oil

Note: The data in this table is illustrative and based on the synthesis of similarly substituted phenolic compounds.

The characterization of these compounds involves detailed analysis of their spectroscopic data. In the ¹H and ¹³C NMR spectra, the signals corresponding to the substituted cyclohexyl rings will exhibit characteristic shifts and splitting patterns, confirming the position and nature of the substituents.

Formation of Oligomeric and Polymeric Derivatives via Oxidative Coupling

Sterically hindered phenols, such as this compound and its analogs, can undergo oxidative coupling reactions to form oligomeric and polymeric derivatives. researchgate.net This process typically involves the use of an oxidizing agent and a catalyst, often a copper-amine complex, to facilitate the formation of either carbon-carbon (C-C) or carbon-oxygen (C-O) linkages between the phenolic units. wikipedia.org

The oxidative coupling of 2,6-disubstituted phenols, such as the analogous 2,6-dimethylphenol (B121312), is a well-established method for the synthesis of poly(phenylene oxide) (PPO) resins. mdpi.com In a similar fashion, the oxidative polymerization of this compound is expected to yield poly(this compound-1,4-phenylene oxide).

The reaction proceeds through the formation of a phenoxy radical intermediate. The steric hindrance provided by the bulky cyclohexyl groups at the ortho positions plays a crucial role in directing the polymerization and influencing the properties of the resulting polymer. The nature of the substituents on the phenolic ring and the cyclohexyl moieties can also be expected to affect the rate of polymerization and the molecular weight of the resulting polymer.

Table 3: Expected Products of Oxidative Coupling of this compound

Coupling Type Product Structure Potential Polymer Name
C-O CouplingRepeating ether linkagesPoly(this compound-1,4-phenylene oxide)
C-C CouplingBiphenol linkagesOligomers of 3,3',5,5'-tetra(cyclohexyl)-2,2'-dimethyl-1,1'-biphenyl-4,4'-diol

The characterization of the resulting oligomers and polymers involves techniques such as Gel Permeation Chromatography (GPC) to determine the molecular weight and molecular weight distribution. Spectroscopic methods like NMR and IR are used to confirm the polymer structure and the type of linkages formed. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are employed to investigate the thermal properties of the polymers, including their glass transition temperature and thermal stability.

Mechanistic Investigations of Reactions Involving 2,6 Dicyclohexyl 3,5 Xylenol

Elucidation of Electrophilic Aromatic Substitution Mechanisms on Hindered Phenols

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In phenols, the hydroxyl group acts as a powerful activating, ortho-, para-director due to its ability to stabilize the intermediate arenium ion through resonance. semanticscholar.org However, in a sterically hindered phenol (B47542) like 2,6-dicyclohexyl-3,5-xylenol, the reaction's course is significantly influenced by the large cyclohexyl substituents.

The general mechanism for electrophilic aromatic substitution proceeds in two primary steps:

Formation of the Sigma Complex (Arenium Ion) : The aromatic π-system acts as a nucleophile, attacking an electrophile (E+). This initial step is typically the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. researchgate.net

Deprotonation : A base removes a proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring. This step is generally fast. researchgate.net

For this compound, the hydroxyl group directs incoming electrophiles to the positions ortho and para to it. However, the two ortho positions (carbons 2 and 6) are already occupied by bulky cyclohexyl groups. This steric hindrance effectively blocks electrophilic attack at these positions, leaving the para position (carbon 4) as the primary site for substitution.

Formation and Reactivity of Cyclohexyl Cation Intermediates

The synthesis of this compound itself involves an electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation of 3,5-xylenol. The electrophile in this reaction is the cyclohexyl cation. This cation is typically generated from a precursor such as cyclohexene (B86901) or a cyclohexyl halide in the presence of a strong acid or Lewis acid catalyst. nih.govnih.gov

For example, using cyclohexene and a strong acid like sulfuric acid, the cyclohexyl cation is formed through the protonation of the alkene:

Step 1: Protonation of the Alkene The double bond of cyclohexene is protonated by the acid catalyst, leading to the formation of a secondary carbocation on the cyclohexane (B81311) ring. nih.gov

Step 2: Electrophilic Attack The generated cyclohexyl cation then acts as the electrophile and is attacked by the electron-rich aromatic ring of 3,5-xylenol. The hydroxyl and methyl groups of 3,5-xylenol activate the ring, directing the attack to the ortho positions (2, 4, and 6).

The reactivity of the cyclohexyl cation is notable. Unlike some primary carbocations that are prone to rearrangement to form more stable secondary or tertiary carbocations via hydride or alkyl shifts, the secondary cyclohexyl carbocation is generally stable and does not readily undergo rearrangement. researchgate.net This stability ensures that the cyclohexyl group is incorporated into the aromatic ring without structural isomerization.

Kinetic and Thermodynamic Studies of Reaction Pathways

The alkylation of phenols can be governed by either kinetic or thermodynamic control, which can lead to different product distributions based on the reaction conditions. rsc.orgwikipedia.org

Kinetic Control : At lower temperatures and with shorter reaction times, the reaction is typically under kinetic control. The major product formed is the one that results from the pathway with the lowest activation energy. acs.orgresearchgate.net In the case of phenol alkylation, this often favors ortho-substitution due to the strong directing effect of the hydroxyl group.

Thermodynamic Control : At higher temperatures and with longer reaction times, the reaction can become reversible. Under these conditions of thermodynamic control, the most stable product will be the major isomer. acs.orgresearchgate.net Sterically hindered products, while perhaps slower to form, are often more thermodynamically stable.

The relative rates of nitration for various substituted benzenes provide a general understanding of substituent effects on reactivity. For instance, phenol (C₆H₅OH) undergoes nitration approximately 1000 times faster than benzene (B151609) itself, highlighting the powerful activating nature of the hydroxyl group. rsc.org This inherent high reactivity must be modulated in hindered systems to achieve selective alkylation.

Table 1: Relative Rates of Nitration for Substituted Benzenes

Substituent (R in C₆H₅R) Relative Rate
-OH 1000
-CH₃ 25
-H 1
-Cl 0.033

This table illustrates the activating and deactivating effects of various substituents on the rate of electrophilic aromatic substitution.

Stereochemical Aspects of Cyclohexyl Group Introduction

The introduction of a cyclohexyl group onto the 3,5-xylenol ring does not typically create a new stereocenter on the aromatic ring itself. However, the stereochemistry of the cyclohexyl group can be a factor. In its most stable chair conformation, the cyclohexyl ring is attached to the aromatic ring via an equatorial bond to minimize steric strain.

The attack of the planar aromatic ring on the cyclohexyl cation can occur from either face of the cation, but since the cation itself is achiral and the starting phenol is achiral, the resulting product is also achiral. There are no diastereomeric or enantiomeric products formed in this specific reaction. The primary stereochemical consideration is the conformational preference of the cyclohexyl rings attached to the phenol.

Radical-Mediated Reactions and Oxidative Transformations

Hindered phenols, such as this compound, are well-known for their ability to participate in radical-mediated reactions, particularly as radical-trapping antioxidants. theprattgroup.org This activity stems from the relative stability of the phenoxyl radical formed upon hydrogen atom abstraction from the hydroxyl group.

Generation and Trapping of Phenoxyl Radical Intermediates

The phenoxyl radical of this compound can be generated through the homolytic cleavage of the O-H bond. This is typically achieved by reaction with an oxidizing agent or another radical species. The mechanism is a hydrogen atom transfer (HAT), where the phenolic hydrogen is transferred to the abstracting radical. researchgate.net

Common methods for generating phenoxyl radicals include:

Reaction with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Oxidation with metal salts (e.g., iron(III) chloride, potassium ferricyanide).

Photolysis or radiolysis, which can generate radicals in situ.

Once formed, the this compound radical is relatively stable. The bulky cyclohexyl groups at the ortho positions sterically shield the radical center on the oxygen atom, preventing immediate, non-selective reactions and increasing its lifetime. The unpaired electron is also delocalized into the aromatic ring, primarily at the ortho and para positions, which contributes to its stability.

The "trapping" of radicals by hindered phenols is the basis of their antioxidant activity. They donate a hydrogen atom to a reactive radical (R•), thereby quenching it and forming a stable phenoxyl radical that is less likely to propagate further radical chain reactions. theprattgroup.orgacs.org The efficiency of this process can be studied using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which can detect the presence of radical species. nih.gov

Pathways of Oxidative Coupling and Dimerization

When phenoxyl radicals are generated at a sufficient concentration, they can react with each other in a process known as oxidative coupling or dimerization. wikipedia.org The delocalization of the unpaired electron onto the aromatic ring means that coupling can occur through either an oxygen-centered or a carbon-centered radical.

This leads to two primary types of coupling products:

C-O Coupling : The oxygen of one phenoxyl radical attacks the aromatic ring (at the ortho or para position) of another, leading to the formation of a C-O bond. This pathway often results in the formation of polyphenylene ether (PPE) polymers.

C-C Coupling : Two radicals couple via their aromatic rings, forming a new C-C bond. organic-chemistry.org For 2,6-disubstituted phenols, this typically occurs at the para position, leading to the formation of a biphenol derivative. rsc.org

For this compound, the steric hindrance from the cyclohexyl groups at the ortho positions strongly disfavors C-O coupling, which would lead to a highly congested polymer chain. Consequently, C-C coupling at the less hindered para position is the more probable pathway for dimerization.

The proposed mechanism for the C-C dimerization is as follows:

Radical Formation : Two molecules of this compound are oxidized to form two phenoxyl radicals.

Radical-Radical Coupling : The two radicals couple at their respective para positions (carbon 4), forming a new carbon-carbon single bond and a cyclohexadienone intermediate.

Tautomerization : The intermediate undergoes tautomerization (keto-enol tautomerism) to rearomatize the two rings, resulting in the stable biphenol dimer.

Studies on the oxidative coupling of the structurally similar 2,6-dimethylphenol (B121312) (2,6-xylenol) have shown that selective para C-C dimerization can be achieved using specific catalysts, such as those based on copper or hypervalent iodine. rsc.orgnih.gov These findings support the likelihood that this compound would follow a similar pathway to yield a tetracyclohexyl-tetramethyl-biphenol diol. The choice of oxidant and reaction conditions is crucial in directing the reaction towards dimerization rather than other side reactions. wikipedia.org

Table 2: Mentioned Compound Names

Compound Name
2,2-diphenyl-1-picrylhydrazyl
This compound
2,6-dimethylphenol
3,5-xylenol
Benzene
Cyclohexene
Phenol

Involvement of Radical Chain Mechanisms in Substitution Reactions

While sterically hindered phenols such as this compound are predominantly recognized for their role as antioxidants that terminate radical chain reactions, the principles of radical chemistry allow for the theoretical consideration of their participation in radical chain substitution reactions. Such reactions are characterized by three key stages: initiation, propagation, and termination. libretexts.orgcognitoedu.org

Initiation: This initial step involves the formation of a reactive radical species. For a reaction involving this compound, this would likely require an initiator that can abstract the hydrogen atom from the phenolic hydroxyl group, forming a resonance-stabilized phenoxy radical.

Propagation: In this stage, the newly formed radical reacts with another molecule to produce a new radical, which continues the chain. For a substitution reaction to occur on the aromatic ring of this compound, the phenoxy radical would need to react in a way that leads to the substitution of one of the ring's substituents. However, the high stability of the phenoxy radical, a consequence of both resonance and steric hindrance from the bulky cyclohexyl groups, makes it less likely to participate in propagation steps and more likely to engage in termination reactions.

Termination: The chain reaction concludes when two radical species combine to form a stable, non-radical product. youtube.com The high reactivity and concentration of radicals can lead to a variety of termination products. youtube.com

Detailed experimental studies demonstrating a radical chain substitution reaction for this compound are not extensively documented in the scientific literature. The compound's primary function as a radical scavenger means it is more likely to inhibit than participate in radical chain propagation. The reactivity of related phenoxy radicals has been explored in the context of polymerization, where the radical's interaction with catalysts can lead to chain growth. chemicalpapers.com However, this is distinct from a substitution reaction on the phenol ring itself.

The following table outlines the hypothetical steps in a radical chain substitution involving a generic sterically hindered phenol (ArOH) and a substituting radical (X•).

Reaction Step General Representation Description
Initiation Initiator → 2 R•R• + ArOH → RH + ArO•An initiator generates a radical R•, which abstracts the phenolic hydrogen to form a stable phenoxy radical ArO•.
Propagation ArO• + XY → ArOX + Y•Y• + ArOH → YH + ArO•The phenoxy radical reacts with a molecule XY to yield a substituted product and a new radical Y•, which continues the chain.
Termination ArO• + ArO• → ProductsArO• + Y• → ProductsY• + Y• → ProductsTwo radicals combine to form stable, non-radical products, thereby terminating the chain reaction.

Investigation of Hydrogen-Bonding and Non-Covalent Interactions

The molecular structure of this compound allows for a range of non-covalent interactions that influence its physical and chemical properties. These interactions can be investigated through a combination of spectroscopic, crystallographic, and computational methods.

The most significant non-covalent interaction involving this compound is hydrogen bonding, facilitated by the hydroxyl (-OH) group. This group can act as both a hydrogen bond donor and acceptor. The formation of intermolecular hydrogen bonds can lead to the self-assembly of molecules in the solid state and in solution. The strength and nature of these hydrogen bonds can be characterized using techniques such as Fourier-transform infrared (FTIR) spectroscopy, where hydrogen bonding typically results in a broadening and shifting of the O-H stretching frequency. Nuclear magnetic resonance (NMR) spectroscopy can also provide evidence of hydrogen bonding through changes in the chemical shift of the hydroxyl proton. semanticscholar.org

In addition to hydrogen bonding, other non-covalent interactions play a crucial role in the supramolecular chemistry of this compound. These include:

Van der Waals forces: The bulky cyclohexyl and methyl groups contribute significantly to the molecule's surface area, leading to substantial van der Waals interactions that influence its packing in the solid state.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for the quantitative investigation of these non-covalent interactions. mdpi.com Techniques like Non-Covalent Interaction (NCI) analysis can visualize and characterize weak interactions in molecular systems, distinguishing between hydrogen bonds, van der Waals forces, and steric repulsion. researchgate.net X-ray crystallography provides definitive experimental evidence of the solid-state structure, revealing precise details about intermolecular distances and orientations, which are indicative of non-covalent interactions. mdpi.comdntb.gov.ua

The following table presents a summary of the types of non-covalent interactions expected for this compound and the methods used for their investigation.

Interaction Type Participating Groups Investigative Methods
Hydrogen Bonding Phenolic -OH groupFTIR Spectroscopy, NMR Spectroscopy, X-ray Crystallography, DFT Calculations
Van der Waals Forces Cyclohexyl and methyl groups, aromatic ringX-ray Crystallography, Computational Chemistry
CH-π Interactions C-H bonds of cyclohexyl groups and the aromatic ringX-ray Crystallography, High-resolution NMR, Computational Chemistry

Advanced Spectroscopic and Chromatographic Characterization Methodologies

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating 2,6-Dicyclohexyl-3,5-xylenol from impurities and quantifying its concentration. The choice of technique depends on the sample matrix and the analytical goals.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of phenolic compounds. nih.gov A typical method for this compound would involve a reverse-phase approach, leveraging the compound's nonpolar character.

Method Development: A suitable HPLC method would employ a C18 stationary phase, which is effective for separating hydrophobic molecules. nih.gov The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an acidified aqueous phase (e.g., with formic or acetic acid) to ensure good peak shape and resolution. nih.gov Detection is commonly performed using a UV-Vis diode array detector (DAD), with a monitoring wavelength selected based on the UV absorbance maximum of the phenol (B47542) chromophore, typically around 270-280 nm. scirp.orgnkust.edu.tw

Validation: Method validation is crucial to ensure the reliability of the analytical data. nih.gov Key validation parameters, as outlined by the International Conference on Harmonisation (ICH), include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. nih.gov Calibration curves are generated using standards of known concentrations to establish linearity. epa.govjasco-global.com

Table 1: Illustrative HPLC Method Validation Parameters

Parameter Typical Specification Description
Linearity (r²) > 0.999 Indicates a strong correlation between concentration and detector response over a defined range. jasco-global.com
LOD 0.05 µg/mL The lowest concentration of the analyte that can be reliably distinguished from background noise.
LOQ 0.15 µg/mL The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. jasco-global.com
Accuracy (% Recovery) 98 - 102% Measures the closeness of the experimental value to the true value, often assessed by spike/recovery experiments. jasco-global.com
Precision (% RSD) < 2% Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. jasco-global.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile and semi-volatile compounds and identifying unknown impurities. nih.gov Due to the polar hydroxyl group and high molecular weight of this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. researchgate.netdphen1.com A common approach is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net

Purity Assessment: Following derivatization, the sample is injected into the GC, where it is separated on a capillary column (e.g., DB-5). nih.gov The percentage purity is determined by comparing the peak area of the derivatized this compound to the total area of all detected peaks.

Impurity Profiling: The mass spectrometer detector provides structural information on co-eluting impurities. The fragmentation patterns observed in the mass spectrum serve as a fingerprint for identification. nih.gov Potential impurities could include starting materials (e.g., 3,5-xylenol), partially reacted intermediates (e.g., 2-cyclohexyl-3,5-xylenol), or byproducts from side reactions.

Table 2: Potential Impurities in this compound and Expected GC-MS Observations

Potential Impurity Chemical Formula Expected Observation
3,5-Xylenol C₈H₁₀O A more volatile starting material, eluting earlier than the main compound. thegoodscentscompany.com
2-Cyclohexyl-3,5-xylenol C₁₄H₂₀O An intermediate with a retention time between the starting material and the final product.
Isomeric Byproducts C₂₀H₃₀O Compounds with different cyclohexyl substitution patterns on the aromatic ring, potentially co-eluting or closely eluting.

For analyzing this compound within highly complex matrices, advanced hyphenated techniques provide superior resolution and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov It is particularly useful for quantifying trace levels of the compound in challenging samples. jasco-global.com By using modes like Multiple Reaction Monitoring (MRM), LC-MS/MS can selectively detect the target analyte, minimizing matrix interference. jasco-global.comnih.gov

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC employs two different capillary columns connected by a modulator. chromatographyonline.com This setup provides a significant increase in separation power compared to conventional GC, allowing for the resolution of a much larger number of individual components in a complex sample. chromatographyonline.comchemistry-matters.com This is invaluable for detailed impurity profiling or analyzing the compound in environmental or biological samples where thousands of other chemicals may be present. chemistry-matters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environments of the protons and carbons, multi-dimensional NMR experiments are necessary to piece together the molecular structure of this compound.

¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the two cyclohexyl rings, the two methyl groups, and the single hydroxyl proton. docbrown.info

¹³C NMR: The ¹³C NMR spectrum would complement the proton data, showing signals for the aromatic carbons (both protonated and quaternary), the cyclohexyl carbons, and the methyl carbons.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings (typically over two to three bonds), allowing for the mapping of adjacent protons. It would be used to trace the connectivity within the cyclohexyl rings and to confirm the relationship between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, definitively assigning which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (two- and three-bond) correlations between protons and carbons. nih.gov It would be used to connect the various fragments of the molecule, for example, by showing correlations from the cyclohexyl protons to the aromatic carbons, and from the methyl protons to the aromatic carbons, thus confirming the substitution pattern on the xylenol core. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (in CDCl₃)

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-OH ~4.5-5.5 (broad singlet) -
Aromatic-H ~6.8-7.2 (singlet) ~120-130
Aromatic-C (quaternary) - ~135-155
Cyclohexyl-CH ~2.5-3.0 (multiplet) ~40-45
Cyclohexyl-CH₂ ~1.2-1.9 (multiplets) ~25-35
Methyl-CH₃ ~2.2-2.4 (singlet) ~20-22

While solution-state NMR provides information on individual molecules, solid-state NMR (ssNMR) analyzes the bulk, solid material. rsc.org This technique is essential for characterizing the compound in its polycrystalline form. Solid-state NMR can provide insights into:

Polymorphism: It can distinguish between different crystalline forms (polymorphs) of the compound, which may have different physical properties.

Crystal Packing: ssNMR can reveal information about how the molecules are arranged within the crystal lattice.

Molecular Conformation: It can determine the conformation of the cyclohexyl rings and their orientation relative to the phenol ring in the solid state.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples. acs.org

Table of Chemical Compounds Mentioned

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds. For a molecule like this compound, various MS techniques would be employed to gain a comprehensive understanding of its composition and fragmentation behavior.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with a chemical formula of C₂₀H₃₀O, the theoretical exact mass can be calculated.

Table 1: Theoretical Exact Mass Calculation for this compound

Element Number of Atoms Isotopic Mass (amu) Total Mass (amu)
Carbon (¹²C) 20 12.000000 240.000000
Hydrogen (¹H) 30 1.007825 30.23475
Oxygen (¹⁶O) 1 15.994915 15.994915

| Total | | | 286.229665 |

An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) with a mass-to-charge ratio (m/z) extremely close to this theoretical value, typically within a few parts per million (ppm). This high degree of accuracy allows for the unambiguous determination of its elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation of a selected ion. In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to collision-induced dissociation (CID) to generate a series of fragment ions. The analysis of these fragments provides valuable information about the molecule's structure.

Due to the sterically hindered nature of the phenolic hydroxyl group and the presence of two cyclohexyl rings, the fragmentation of this compound would likely proceed through several characteristic pathways:

Loss of Cyclohexyl Radical: A common fragmentation pathway for cyclohexyl-substituted aromatic compounds is the cleavage of the bond between the aromatic ring and the cyclohexyl group. This would result in the loss of a cyclohexyl radical (•C₆H₁₁) with a mass of 83.16 Da.

Benzylic Cleavage: Fragmentation can also occur within the cyclohexyl ring, particularly at the benzylic position (the carbon atom of the cyclohexyl ring attached to the aromatic ring).

Loss of Water: For phenols, the loss of a water molecule (H₂O) from the molecular ion is a possible, though often minor, fragmentation pathway.

Aromatic Ring Fragmentation: At higher collision energies, fragmentation of the aromatic ring itself can occur, leading to smaller fragment ions.

Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound

Fragment Ion Proposed Structure Theoretical m/z
[M - C₆H₁₁]⁺ Ion resulting from the loss of a cyclohexyl radical 203.1436
[M - C₆H₁₀]⁺˙ Ion resulting from the loss of cyclohexene (B86901) 204.1514

The precise fragmentation pattern would provide a unique "fingerprint" for this compound, aiding in its identification and structural confirmation.

Vibrational and Electronic Spectroscopy for Functional Group Analysis and Electronic Transitions

Vibrational and electronic spectroscopy techniques provide complementary information regarding the functional groups and electronic structure of a molecule.

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H, C-H (aromatic and aliphatic), and C-O functional groups. Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information, especially for the C-C bonds of the aromatic and cyclohexyl rings.

Table 3: Predicted Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (IR) Expected Wavenumber (cm⁻¹) (Raman)
O-H Stretching 3600-3200 (broad) Weak
C-H (aromatic) Stretching 3100-3000 Strong
C-H (aliphatic) Stretching 2960-2850 Strong
C=C (aromatic) Stretching 1600-1450 Strong
C-O Stretching 1260-1000 Moderate

The broadness of the O-H stretching band in the IR spectrum is indicative of hydrogen bonding, which may be influenced by the steric hindrance from the adjacent cyclohexyl groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the substituted benzene (B151609) ring.

For substituted phenols, two main absorption bands are typically observed. The primary band (E2-band) appears at shorter wavelengths (around 200-230 nm), and a secondary band (B-band) appears at longer wavelengths (around 260-290 nm). The positions and intensities of these bands are influenced by the substituents on the aromatic ring. The cyclohexyl and methyl groups are auxochromes that can cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted phenol.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

Transition Approximate λ_max (nm) Molar Absorptivity (ε)
π → π* (E2-band) ~220-240 High

The phenolic hydroxyl group can be deprotonated in basic solutions to form the phenoxide ion. This results in a significant bathochromic shift and an increase in the intensity of the B-band, a phenomenon that can be utilized in spectrophotometric applications for the quantification of phenols or for determining their pKa values. However, no specific spectrophotometric applications for this compound have been documented in the available literature.

Theoretical and Computational Chemistry of 2,6 Dicyclohexyl 3,5 Xylenol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemical research for exploring the electronic structure and reactivity of molecules. For a sterically hindered phenol (B47542) such as 2,6-Dicyclohexyl-3,5-xylenol, DFT could provide significant insights into its properties.

A comprehensive conformational analysis of this compound would be the initial step in any computational study. The presence of two bulky cyclohexyl groups introduces significant conformational flexibility. Theoretical calculations would aim to identify the lowest energy conformers (ground states) by systematically rotating the cyclohexyl rings and the hydroxyl group. This analysis would be crucial for understanding the molecule's three-dimensional shape, which dictates its physical and chemical properties. However, specific studies detailing the potential energy surface and the various stable conformers of this specific xylenol derivative are not presently found in the literature.

Theoretical calculations are invaluable for interpreting experimental spectroscopic data. Methods like Time-Dependent DFT (TD-DFT) could predict the UV-Vis spectrum, while calculations of vibrational frequencies would aid in the assignment of peaks in the Infrared (IR) and Raman spectra. Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to confirm the molecular structure and assign specific resonances. No specific calculated spectroscopic parameters for this compound have been published.

Understanding the reactivity of this compound, for instance in oxidation or substitution reactions, can be achieved by modeling the reaction pathways. Computational methods would be used to calculate the energies of reactants, products, and, crucially, the transition states that connect them. This allows for the determination of activation energies, providing a quantitative measure of the reaction rate. Such studies could elucidate the role of the bulky cyclohexyl groups in directing or hindering certain chemical transformations. At present, there are no published studies on the reaction energetics or transition state modeling for this compound.

Molecular Dynamics Simulations for Conformational Flexibility and Intermolecular Interactions

While quantum mechanics is excellent for understanding static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. For this compound, MD simulations could reveal how the cyclohexyl rings move and flex at different temperatures. In a condensed phase (liquid or solid), these simulations would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and how these interactions influence the bulk properties of the material. Such specific simulation studies for this compound are not available.

Structure-Activity Relationship (SAR) Studies for Chemical Performance (non-biological focus)

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its observed activity. In a non-biological context, this could relate to its performance as an antioxidant, a stabilizer in a polymer matrix, or a ligand in catalysis. By computationally modifying the structure of this compound (e.g., changing the substituents on the phenyl ring) and calculating relevant electronic or steric descriptors, a model could be built to predict the performance of related compounds. This would guide the synthesis of new molecules with improved properties. However, dedicated SAR studies focusing on the chemical performance of this compound are not documented in the scientific literature.

In Silico Design of Novel Derivatives with Enhanced Chemical Functionality

Building upon SAR principles, in silico design involves the use of computers to conceptualize novel molecules with desired properties before they are synthesized in a lab. For this compound, this could involve designing derivatives with enhanced thermal stability, greater antioxidant capacity, or specific solubility characteristics. Computational screening of a virtual library of derivatives would identify promising candidates for synthesis, accelerating the discovery process. There is currently no evidence of such in silico design efforts for derivatives of this specific xylenol in published research.

Applications in Advanced Materials Science and Industrial Chemistry

Functionality as a Chemical Intermediate in Industrial Processes

While specific large-scale industrial processes directly utilizing 2,6-Dicyclohexyl-3,5-xylenol as a primary intermediate are not extensively documented in publicly available literature, its molecular structure lends itself to several potential applications as a precursor in the synthesis of more complex molecules. As a sterically hindered phenol (B47542), it can undergo reactions at the hydroxyl group and potentially at the aromatic ring, allowing for the introduction of further functionalities.

In principle, compounds of this nature can serve as building blocks in the fine chemicals industry. For instance, hindered phenols are sometimes used in the synthesis of specialty chemicals, including certain pharmaceuticals and other organic compounds where the bulky cyclohexyl groups could impart desirable properties such as increased solubility in nonpolar media or specific steric interactions. The reactivity of the phenolic hydroxyl group allows for etherification and esterification reactions, leading to a variety of derivatives.

Performance as a Polymer Stabilizer and Antioxidant in Materials Science

The primary and most significant application of sterically hindered phenols like this compound is as antioxidants and stabilizers for polymeric materials. The degradation of polymers, often initiated by heat, light, and mechanical stress, proceeds via a free-radical chain reaction. Antioxidants are crucial additives that interrupt these degradation processes, thereby extending the service life of plastic and rubber products.

The effectiveness of this compound as a primary antioxidant stems from its molecular architecture. The bulky cyclohexyl groups at the 2 and 6 positions, ortho to the hydroxyl group, create steric hindrance. This structural feature is key to its function.

Mechanisms of Free Radical Scavenging in Polymer Matrices

The principal mechanism by which hindered phenols inhibit polymer degradation is through free-radical scavenging. The process begins when a free radical (R• or ROO•) in the polymer matrix abstracts the hydrogen atom from the phenolic hydroxyl group of the this compound molecule.

This reaction can be represented as: ROO• + ArOH → ROOH + ArO•

The resulting phenoxyl radical (ArO•) is relatively stable and unreactive due to the delocalization of the unpaired electron across the aromatic ring and the steric hindrance provided by the adjacent cyclohexyl groups. This stability prevents the phenoxyl radical from initiating new degradation chains. Instead, it can react with another peroxy radical to form non-radical, stable products, effectively terminating the chain reaction.

Impact on Thermal and Oxidative Degradation Resistance of Polymers

The incorporation of this compound into a polymer matrix significantly enhances its resistance to both thermal and oxidative degradation. During processing at high temperatures and throughout the service life of the material, the presence of this antioxidant minimizes changes in the polymer's physical and chemical properties, such as discoloration, loss of strength, and embrittlement.

By neutralizing free radicals, this compound helps to maintain the molecular weight of the polymer, preventing chain scission (which leads to reduced mechanical properties) and cross-linking (which can cause brittleness). Its effectiveness is particularly notable in polyolefins like polyethylene (B3416737) and polypropylene, as well as in styrenic polymers, polyamides, and elastomers.

Typical Performance of Hindered Phenolic Antioxidants in Polymers

PolymerDegradation FactorEffect of Hindered PhenolObserved Improvement
Polypropylene (PP)High-Temperature ProcessingMelt flow stabilizationReduced change in melt flow index (MFI)
Polyethylene (PE)Long-Term Heat AgingPrevention of embrittlementIncreased time to failure in oven aging tests
ABSUV Exposure and OxidationColor stabilityReduced yellowing
ElastomersOzone and OxidationPrevention of crackingEnhanced fatigue resistance

Synergistic Effects with Co-stabilizers in Polymer Formulations

While this compound is an effective primary antioxidant, its performance can be significantly enhanced when used in combination with secondary antioxidants, a phenomenon known as synergism. Secondary antioxidants, such as phosphites and thioesters, function by decomposing hydroperoxides (ROOH) into non-radical, stable products.

Hydroperoxides are formed when the peroxy radicals are neutralized by the primary antioxidant. Although less reactive than free radicals, hydroperoxides can break down under heat or light to generate new radicals, thus re-initiating the degradation process.

With Phosphites: Phosphite co-stabilizers reduce hydroperoxides to alcohols. This dual approach of scavenging free radicals (primary antioxidant) and decomposing hydroperoxides (secondary antioxidant) provides comprehensive protection to the polymer.

With Thioesters: Thioesters are particularly effective for long-term thermal stability. They catalytically decompose hydroperoxides into stable products.

This synergistic approach is common in demanding applications where polymers are exposed to harsh conditions.

Role in Catalytic Systems and Reaction Promotion

While the primary application of hindered phenols is in polymer stabilization, their structural motifs can also be found in ligands for catalytic systems. The bulky substituents can influence the steric environment around a metal center, thereby affecting the selectivity and activity of a catalyst. For example, derivatives of sterically hindered phenols can be used to prepare catalysts for olefin polymerization or other organic transformations. However, specific research detailing the use of this compound in this capacity is not prominent.

Investigation of its Incorporation into Functional Coatings and Adhesives

The principles of polymer stabilization are directly applicable to coatings and adhesives, which are often based on polymeric binders. The incorporation of this compound can protect these materials from degradation caused by environmental factors such as UV radiation, heat, and oxygen. This leads to improved durability, color retention, and adhesion over time. In adhesives and sealants, the addition of hindered phenolic antioxidants ensures the stability and performance of the formulation, leading to dependable bonding properties.

Environmental Chemical Fate and Abiotic Transformation Studies

Abiotic Degradation Pathways in Environmental Compartments

Photolytic Degradation Mechanisms under Simulated Environmental Conditions

No specific studies on the photolytic degradation of 2,6-Dicyclohexyl-3,5-xylenol were identified. Research into the mechanisms, quantum yields, and influencing factors (such as wavelength of irradiation and presence of photosensitizers) for this particular compound is not available in the public domain. Consequently, no data tables on its photolytic half-life or degradation products under simulated environmental conditions can be provided.

Hydrolytic Stability and Transformation Kinetics

There is no available information regarding the hydrolytic stability of this compound. Studies detailing its reactivity with water across a range of environmentally relevant pH values (typically pH 4, 7, and 9) have not been published. As a result, data on its hydrolysis rate constants and half-lives, which are crucial for assessing its persistence in aquatic environments, are absent from the scientific literature.

Sorption Behavior and Mobility in Geochemical Systems

Specific experimental data on the sorption and mobility of this compound in soil and sediment are not available. Therefore, key parameters such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), Freundlich or Langmuir sorption coefficients, and mobility classifications (e.g., based on the GUS index) for this compound have not been determined or reported.

Atmospheric Chemistry and Reactivity with Environmental Oxidants

There is a lack of specific data concerning the atmospheric chemistry of this compound. No studies were found that investigated its gas-phase reactions with key environmental oxidants such as hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), or ozone (O3). Therefore, rate constants for these reactions and the estimated atmospheric lifetime of this compound are not available.

Future Research Trajectories and Interdisciplinary Opportunities for 2,6 Dicyclohexyl 3,5 Xylenol Chemistry

Development of Sustainable Synthesis Technologies and Circular Economy Approaches

The synthesis of 2,6-Dicyclohexyl-3,5-xylenol and related hindered phenols traditionally relies on methods that may not align with modern principles of green chemistry. Future research should prioritize the development of more sustainable synthetic routes. One promising approach involves the use of tandem catalytic systems, for example, combining RANEY® Nickel with hierarchical Beta zeolite for the one-pot synthesis of cyclohexylphenols from phenol (B47542) and a hydrogen donor like isopropyl alcohol. rsc.org Such methods can offer high selectivity and conversion rates at lower temperatures compared to traditional approaches. rsc.org

Furthermore, the integration of circular economy principles into the lifecycle of this compound and its derivatives is a critical area for investigation. mdpi.comresearchgate.net This involves designing processes where waste streams are minimized and valorized. For instance, research into the mechanochemical degradation of phenolic resins, which are structurally related to the phenol component of this compound, demonstrates a pathway for recycling and reusing these materials in other industries, such as in the formulation of cementitious composites. mdpi.com This approach not only reduces landfill burden but also encapsulates potentially toxic organic residues, preventing their release into the environment. mdpi.com Applying a similar mindset to the production and end-of-life of products containing this compound could lead to a more sustainable chemical industry. mdpi.com

Key Research Areas in Sustainable Synthesis and Circular Economy

Research AreaObjectivePotential Impact
Green CatalysisDevelop highly selective and efficient catalysts for the synthesis of cyclohexylphenols from renewable feedstocks.Reduced energy consumption, waste generation, and reliance on fossil fuels.
Waste ValorizationInvestigate methods to convert byproducts and end-of-life materials containing hindered phenols into valuable new products.Creation of new revenue streams and reduction of environmental pollution.
Lifecycle AssessmentConduct comprehensive lifecycle assessments of this compound to identify and mitigate environmental hotspots.Informed decision-making for process optimization and product design.

Exploration of Advanced Catalytic Applications Beyond Polymer Stabilization

The steric hindrance provided by the cyclohexyl groups in this compound, which is key to its antioxidant function, also suggests potential for its use in catalysis. vinatiorganics.com The hydroxyl group can act as a proton donor, a feature that is central to the mechanism of many hindered phenolic antioxidants. partinchem.com This proton-donating ability, combined with the molecule's structural features, could be harnessed for catalytic purposes.

Future research could explore the use of this compound or its derivatives as ligands for metal catalysts or as organocatalysts in their own right. The bulky cyclohexyl groups could create a specific chiral environment around a catalytic center, potentially enabling enantioselective transformations. Copper-catalyzed O-arylation of phenols, for instance, has been shown to be effective for the synthesis of sterically hindered ethers, indicating the potential for related catalytic systems involving hindered phenols. acs.org Additionally, the phenolic oxygen can coordinate with metal ions, and this interaction could be exploited in the design of novel catalysts for a range of organic reactions.

Integration with Data Science and Machine Learning for Predictive Chemical Design

The intersection of data science and chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. rsc.orgnih.gov Machine learning (ML) models can be trained on large datasets of chemical structures and their properties to predict the performance of new, untested compounds. nih.govrsc.org This approach is particularly well-suited to the design of novel hindered phenols with tailored properties.

By combining molecular simulations with ML, researchers can build quantitative structure-property relationship (QSPR) models. nih.govnih.gov For example, parameters such as bond dissociation energy (BDE), which is a key indicator of antioxidant activity, can be calculated for a library of virtual hindered phenol structures. nih.gov These data can then be used to train an artificial neural network (ANN) or a random forest (RF) model to predict the antioxidant performance of new candidate molecules. nih.govrsc.org This in silico screening approach can significantly reduce the time and cost associated with synthesizing and testing new compounds, allowing for a more rapid exploration of the chemical space around this compound. umn.eduresearchgate.net

Machine Learning in Predictive Chemical Design

Machine Learning ModelApplicationPredicted Properties
Artificial Neural Network (ANN)Quantitative structure-property relationship (QSPR) modeling. nih.govBond dissociation energy, solubility parameters, binding energy. nih.gov
Random Forest (RF)Analysis of the contribution of different molecular descriptors to antioxidant activity. rsc.orgIdentification of key structural features for enhanced performance. rsc.org
Deep Neural Network (DNN)Prediction of cytotoxicity and other biological activities. researchgate.netijain.orgToxicity profiles, guiding the design of safer chemicals. researchgate.netijain.org

Studies on Supramolecular Assembly and Material Self-Organization

The non-covalent interactions between molecules, such as hydrogen bonding and π-π stacking, can lead to the spontaneous formation of ordered structures, a phenomenon known as self-assembly. The molecular structure of this compound, with its hydroxyl group capable of hydrogen bonding and its bulky, non-polar cyclohexyl groups, makes it an interesting candidate for studies in supramolecular chemistry.

Research has shown that steric hindrance can significantly influence the self-organization of molecules. acs.orgresearchgate.net The phenyl ring itself can act as a proton acceptor, participating in O-H···π interactions that compete with the more conventional O-H···O hydrogen bonds. acs.orgresearchgate.net The interplay between these different non-covalent interactions in this compound could lead to the formation of novel supramolecular architectures with interesting material properties. For instance, the self-assembly of this molecule on surfaces or in solution could be used to create well-defined patterns for applications in nanotechnology or to template the growth of other materials.

New Applications in Specialty Chemical Manufacturing and Performance Chemicals

Beyond its established role in polymers, this compound has potential applications in a range of specialty and performance chemicals. Hindered phenols, in general, are used in a variety of industries, including cosmetics, pharmaceuticals, and lubricants, due to their ability to prevent oxidative degradation. vinatiorganics.comvinatiorganics.com The specific properties of this compound could make it particularly well-suited for certain high-performance applications.

For example, its high molecular weight and low volatility could make it an effective antioxidant in high-temperature applications such as in synthetic lubricants and industrial fluids. vinatiorganics.com In the realm of specialty chemicals, it could serve as a building block for the synthesis of more complex molecules with unique properties. monachem.com For instance, it could be incorporated into the structure of UV absorbers, flame retardants, or other performance-enhancing additives. monachem.com Furthermore, the biological activity of related cyclohexylphenol derivatives as μ-opioid receptor (MOR) antagonists suggests that this compound could be a starting point for the design of new pharmaceutically active compounds. nih.govunica.it

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.